molecular formula C10H11BrClNO B14071026 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14071026
M. Wt: 276.56 g/mol
InChI Key: QKEDWRGCXGFICG-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups

Preparation Methods

The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be achieved through several routes. One common method involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, which can replace the halogen atoms with other functional groups.

    Major Products: Depending on the reaction conditions and reagents used, the major products can include alcohols, amines, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and halogen functional groups allow the compound to form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

    1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.

    1-(2-Amino-3-(chloromethyl)phenyl)-1-iodopropan-2-one: The presence of an iodine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

    1-(2-Amino-3-(chloromethyl)phenyl)-1-fluoropropan-2-one: Fluorine substitution can enhance the compound’s stability and resistance to metabolic degradation.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of halogenated organic compounds in scientific research and industry.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)9(11)8-4-2-3-7(5-12)10(8)13/h2-4,9H,5,13H2,1H3

InChI Key

QKEDWRGCXGFICG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1N)CCl)Br

Origin of Product

United States

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